molecular formula C13H15N3OS B2404992 3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide CAS No. 885372-13-4

3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide

Cat. No.: B2404992
CAS No.: 885372-13-4
M. Wt: 261.34
InChI Key: XGLVLUJDJZOBOI-UHFFFAOYSA-N
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Description

3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide is a synthetic amide derivative featuring a thioxo (C=S) group at the 3-position of the propanamide backbone, coupled with an indole-substituted ethylamine moiety.

Properties

IUPAC Name

3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c14-12(18)7-13(17)15-6-5-9-8-16-11-4-2-1-3-10(9)11/h1-4,8,16H,5-7H2,(H2,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLVLUJDJZOBOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

The applications of 3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide span several domains:

Chemistry

  • Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, making it valuable in organic chemistry.

Biology

  • Biological Activity Studies : Ongoing research focuses on its potential therapeutic applications, including its role in modulating cellular functions and pathways relevant to various diseases.

Medicine

  • Therapeutic Potential : Investigations are underway to explore its efficacy in treating conditions such as cancer, viral infections, and inflammatory diseases. Its unique structure allows for targeted therapeutic strategies .

Industry

  • Material Development : The compound is being evaluated for its utility in developing new materials and chemical processes within industrial applications.

Case Studies

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Effects : Research indicated that compounds with similar structures exhibited notable antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its therapeutic relevance .

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Thioxo vs. Carbonyl/Oxygen-Containing Groups
  • Target Compound : The 3-thioxo group introduces sulfur, which may increase electron density and alter hydrogen-bonding capacity compared to carbonyl analogs.
  • N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide (): Replaces the thioxo group with a carbonyl and incorporates a fluorinated biphenyl moiety. The fluorine enhances lipophilicity and metabolic stability, making it suitable for pharmacokinetic optimization in drug design .
  • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide (): Features a dioxo-isoindolyl group, which may confer rigidity and influence binding to aromatic-rich enzyme pockets .
Substituents on the Amide Backbone
  • 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide hydrochloride (): A methoxy group at the 2-position instead of thioxo. The electron-donating methoxy group could enhance solubility but reduce reactivity compared to the thioxo analog .
  • Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (): An ester derivative with ethoxy and methylindole groups. Esters are typically prodrug forms, suggesting this compound may have delayed activity compared to direct amides .
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight Key Functional Groups Notable Features Reference
Target Compound ~307.4 g/mol* 3-thioxo, indole-ethylamine Enhanced nucleophilicity
N-(2-(1H-indol-3-yl)ethyl)-2-fluoro-biphenylamide ~406.4 g/mol Carbonyl, fluorinated biphenyl High lipophilicity, metabolic stability
2-Methoxypropanamide hydrochloride ~323.8 g/mol 2-methoxy, indole-ethylamine Improved solubility, reduced reactivity
Marine-derived indole esters (73, 74) ~261–289 g/mol Ester, hydroxypropanoate Weak DPPH radical scavenging activity

*Estimated based on structural formula.

Biological Activity

3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activities. This article aims to explore its synthesis, biological properties, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with thioketones or thioamides. The reaction conditions often include the use of bases such as triethylamine, which facilitate the formation of the thioxoamide structure. Detailed studies on the synthesis have shown that optimizing reaction parameters can yield high-purity compounds suitable for biological testing .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. In vitro tests demonstrated significant inhibition of Gram-negative bacteria, particularly Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) determined to be effective at concentrations around 100 mg/mL. Comparative studies showed that this compound outperformed standard antibiotics such as Ciprofloxacin in specific assays .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Research indicates that it exhibits moderate antioxidant effects, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This property is particularly relevant in the context of oxidative stress-related diseases .

Cytotoxicity Against Cancer Cells

In addition to its antibacterial and antioxidant properties, this compound has shown promising cytotoxic effects against cancer cell lines. Studies utilizing the MTT assay revealed that this compound effectively induces cytotoxicity in breast cancer cells (MCF-7), with results indicating higher efficacy compared to traditional chemotherapeutics like Tamoxifen. The mechanism underlying this activity appears to involve apoptosis induction and cell cycle arrest .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. For instance, docking simulations with the transcriptional regulator protein PqsR of Pseudomonas aeruginosa revealed binding energies ranging from -5.8 to -8.2 kcal/mol, suggesting a strong interaction that may contribute to its antibacterial activity .

Summary of Research Findings

Activity Effect Reference
AntibacterialEffective against Pseudomonas aeruginosa
AntioxidantModerate free radical scavenging
CytotoxicityInduces apoptosis in MCF-7 cells
Molecular DockingStrong binding affinity to PqsR

Case Studies

  • Antibacterial Efficacy : In a study assessing various indole derivatives, this compound exhibited superior antibacterial activity against both E. coli and P. aeruginosa, highlighting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assessment : A series of experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, reinforcing its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-N-[2-(1H-indol-3-yl)ethyl]-3-thioxopropanamide, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via amidation or condensation reactions. For example, derivatives with similar indole-ethylamine backbones (e.g., methyl 3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate) are synthesized using carbodiimide coupling agents like HATU in methanol or ethanol, achieving yields up to 99% . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to favor amide bond formation while minimizing side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the indole moiety and thioamide group. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H stretches). High-resolution mass spectrometry (HRMS) validates molecular weight, as demonstrated for structurally related indole derivatives . Purity is assessed via reverse-phase HPLC with UV detection at 254 nm.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : While specific hazard data for this compound are limited, general indole-handling precautions apply. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of powders; store in airtight containers at -20°C. Refer to SDS guidelines for structurally similar compounds, such as (S)-2-amino-3-(1H-indol-3-yl)-N-phenylpropanamide, which emphasize avoiding skin contact and using emergency eyewash stations .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives of this compound, particularly in multi-step reactions?

  • Methodology : Yield optimization requires kinetic and thermodynamic control. For example, stepwise reactions (e.g., initial indole-ethylamine synthesis followed by thioamide introduction) reduce competing pathways. Catalytic methods, such as gold-catalyzed hydroarylation, have been used for indole-containing analogs to achieve >75% yields . Solvent selection (e.g., DMF for polar intermediates) and microwave-assisted synthesis can accelerate reaction rates .

Q. What structure-activity relationship (SAR) strategies enhance the antimicrobial activity of this compound?

  • Methodology : Systematic substitution at the indole C3 position or thioamide sulfur influences bioactivity. For example, introducing electron-withdrawing groups (e.g., nitro) or extending the alkyl chain improves membrane penetration. SAR studies on analogous indole-propanamides show that halogenation at the indole 5-position increases activity against Mycobacterium tuberculosis (MIC < 1 µg/mL) .

Q. What enantioselective synthesis strategies are applicable to chiral derivatives of this compound?

  • Methodology : Chiral resolution via HPLC with polysaccharide columns or asymmetric catalysis (e.g., chiral auxiliaries like Evans’ oxazolidinones) can isolate enantiomers. Molecular modeling, as applied to FPR2 receptor interactions, guides the design of enantiopure derivatives with agonist activity . Enzymatic methods (e.g., engineered C-methyltransferases) are emerging for pyrroloindole analogs .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

  • Methodology : Use cell lines expressing target receptors (e.g., formyl-peptide receptors for immunomodulatory studies). Dose-response curves (0.1–100 µM) assess potency (EC₅₀) and efficacy. Counter-screening against HEK293T cells controls for off-target effects. For antimicrobial testing, broth microdilution assays (CLSI guidelines) determine MIC values .

Q. How can contradictions in reported spectroscopic data or synthetic yields be resolved?

  • Methodology : Cross-validate data using multiple techniques (e.g., X-ray crystallography for ambiguous NMR signals). Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). For yield discrepancies, analyze byproducts via LC-MS and adjust purification methods (e.g., column chromatography vs. recrystallization) .

Methodological Notes

  • Synthesis : Prioritize modular approaches to introduce functional groups post-core scaffold assembly.
  • Characterization : Combine orthogonal techniques (e.g., 2D NMR, HRMS) to resolve structural ambiguities.
  • Biological Testing : Include positive controls (e.g., known receptor agonists) and validate results across independent replicates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.